Array ( [bid] => 1296447 )
-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is a valuable building block in organic synthesis due to its unique combination of functional groups. The tetrazole ring offers diverse reactivity, and the trifluoromethyl group introduces lipophilicity and electron-withdrawing character, making it a versatile component for various transformations. Researchers have employed this compound in the synthesis of:
-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has gained interest in medicinal chemistry due to its potential biological activities. Studies have explored its role in:
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is a synthetic compound characterized by the presence of a tetrazole ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₈H₅F₃N₄, with a molecular weight of approximately 214.15 g/mol. The compound features a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms and one carbon atom, contributing to its unique chemical properties and potential biological activities.
Research indicates that tetrazole derivatives, including 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole, exhibit a range of biological activities. These may include:
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole can be achieved through several methods:
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has potential applications in various fields:
Studies on the interactions of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole with biological systems have indicated its potential as a lead compound for further investigation. Interaction studies often focus on:
Several compounds share structural similarities with 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-tetrazole | Chlorine substitution on phenyl group | Exhibits different biological activity |
| 5-(Phenyl)-1H-tetrazole | Simple phenyl substitution | Less potent than trifluoromethyl variant |
| 5-(4-Methoxyphenyl)-1H-tetrazole | Methoxy group on phenyl | Enhanced solubility |
The uniqueness of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole lies in its trifluoromethyl group, which significantly influences its electronic properties and reactivity compared to other similar compounds. This feature may enhance its lipophilicity and biological activity, making it a valuable compound for further research and application development.
The structural parameters of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole reveal characteristic bond lengths and angles typical of tetrazole derivatives. Based on crystallographic analysis of related tetrazole compounds, the tetrazole ring exhibits specific geometric parameters that define its aromatic character [4] [5].
Table 1: Typical Tetrazole Ring Bond Parameters
| Bond Type | Length (Å) | Bond Angle | Degrees (°) |
|---|---|---|---|
| N1-N2 | 1.347 | C5-N1-N2 | 105.3 |
| N2-N3 | 1.283 | N1-N2-N3 | 106.9 |
| N3-N4 | 1.345 | N2-N3-N4 | 112.2 |
| N4-C5 | 1.290 | N3-N4-C5 | 104.2 |
| N1-C5 | 1.351 | N4-C5-N1 | 111.4 |
The tetrazole ring demonstrates aromatic character with six delocalized π-electrons, resulting in bond lengths intermediate between single and double bonds [5]. Crystal structure analysis of related trifluoromethyl-phenyl tetrazole derivatives indicates that the phenyl and tetrazole rings are typically twisted relative to each other due to steric hindrance from the trifluoromethyl group [6].
In the case of 2-(trifluoromethyl)phenyl tetrazole derivatives, the dihedral angle between the tetrazole and phenyl rings has been measured at 76.8 degrees, demonstrating significant deviation from planarity [6]. This geometric arrangement results from the substantial steric hindrance imposed by the trifluoromethyl group when positioned ortho to the tetrazole attachment point [6].
The trifluoromethyl group orientation in 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole represents a critical structural feature influencing the compound's properties. The para-position of the trifluoromethyl group relative to the tetrazole attachment minimizes steric interactions compared to ortho-substituted analogues [7] [8].
Computational studies on trifluoromethyl-substituted aromatic compounds indicate that the carbon-trifluoromethyl bond exhibits rotational barriers typically ranging from 9 to 25 kilojoules per mole, depending on the local steric environment [8] [9]. For para-substituted derivatives, the rotational freedom of the trifluoromethyl group remains relatively unrestricted compared to ortho-substituted variants where significant barriers can exceed 46 kilojoules per mole [7].
The trifluoromethyl group's electron-withdrawing character significantly influences the electronic distribution throughout the molecular structure. This effect manifests through both inductive and resonance mechanisms, with the inductive effect being predominant due to the high electronegativity of fluorine atoms [10] [11].
The tetrazole ring in 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole adopts a planar configuration characteristic of aromatic five-membered heterocycles. The ring system contains four nitrogen atoms and one carbon atom, with the aromatic character arising from the delocalization of six π-electrons [12] [13].
Structural analysis reveals that the tetrazole ring maintains bond lengths consistent with aromatic character, with nitrogen-nitrogen bond distances ranging from 1.280 to 1.367 angstroms and carbon-nitrogen distances of approximately 1.290 to 1.351 angstroms [4] [5]. The internal bond angles within the tetrazole ring vary from 104.2 to 112.2 degrees, reflecting the constraints imposed by the five-membered ring geometry [5].
The tetrazole ring demonstrates significant planarity, with maximum deviations from the mean plane typically less than 0.003 angstroms in crystalline structures [14]. This planarity facilitates π-π stacking interactions in solid-state arrangements and contributes to the compound's stability through aromatic delocalization [15].
The melting point of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has not been definitively established in the available literature, though related trifluoromethyl-substituted tetrazole derivatives exhibit melting points in the range of 156-158°C [16]. The related compound 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole demonstrates a melting point of 156-158°C, suggesting similar thermal behavior for the para-substituted isomer [16].
Table 2: Physical Properties of Related Trifluoromethyl Tetrazole Compounds
| Compound | Melting Point (°C) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole | 156-158 | 1.464 (predicted) | 325.2 (predicted) |
| 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole | 177-180 | 1.569 (predicted) | 298.2 (predicted) |
The solubility profile of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole reflects the compound's amphiphilic nature, combining the polar tetrazole ring with the lipophilic trifluoromethyl-substituted phenyl group [3]. The trifluoromethyl group significantly enhances lipophilicity while maintaining some degree of polarity due to the strong electronegativity of fluorine atoms [3] [17].
Solubility data indicates that related bis-trifluoromethyl tetrazole derivatives show solubility in dimethyl sulfoxide at concentrations of 20 milligrams per milliliter, producing clear solutions [17]. The presence of the trifluoromethyl group generally reduces water solubility compared to unsubstituted tetrazole derivatives while enhancing solubility in organic solvents .
The tautomeric behavior of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole represents a fundamental aspect of tetrazole chemistry, involving the dynamic equilibrium between 1H-tetrazole and 2H-tetrazole forms. This tautomeric equilibrium significantly influences the compound's properties and behavior in different environments [12] [13] [26].
Theoretical calculations using high-level quantum mechanical methods predict that the 2H-tetrazole tautomer exhibits lower energy in the gas phase, with energy differences ranging from 2.07 to 6.95 kilojoules per mole favoring the 2H form [12] [13] [26]. However, the tautomeric equilibrium demonstrates strong dependence on the surrounding medium, with polar solvents favoring the more polar 1H-tautomer [12] [26].
Table 4: Tautomeric Equilibrium Data for Tetrazole Systems
| Medium | Preferred Tautomer | Energy Difference (kJ/mol) | Population Ratio |
|---|---|---|---|
| Gas Phase | 2H-tetrazole | 6.95 ± 1.50 | 90:10 (2H:1H) |
| Nonpolar Solvent | Comparable | ~1 | ~50:50 |
| Polar Solvent | 1H-tetrazole | 12 | 85:15 (1H:2H) |
Experimental studies using matrix-isolation infrared spectroscopy have determined the energy difference between 1H-tetrazole and 2H-tetrazole tautomers to be approximately 6.95 kilojoules per mole in favor of the 2H form under gas-phase conditions [26]. The 1H-tautomer population in argon matrix conditions was estimated at approximately 10 percent of the total tetrazole population [26].
The tautomeric interconversion mechanism involves hydrogen migration between adjacent nitrogen atoms through high-energy transition states with activation barriers of approximately 50-70 kilojoules per mole for monomolecular processes [27]. However, in the presence of hydrogen-bonded complexes, concerted double hydrogen transfer reactions can occur with significantly lower barriers of 18-28 kilojoules per mole, facilitating rapid interconversion between tautomeric forms [27].
The presence of the 4-(trifluoromethyl)phenyl substituent influences the tautomeric equilibrium through electronic effects. The electron-withdrawing nature of the trifluoromethyl group stabilizes negative charge development, potentially affecting the relative stability of the two tautomeric forms [3] [12]. Computational studies suggest that electron-withdrawing substituents can modify the tautomeric equilibrium, though the magnitude of this effect requires detailed investigation for the specific 4-(trifluoromethyl)phenyl system [13].
In crystalline environments, tetrazole derivatives typically exist predominantly in the 1H-tautomeric form due to favorable intermolecular hydrogen bonding interactions [28] [5]. The crystal structures of substituted tetrazoles, including trifluoromethyl derivatives, consistently show the 1H-tautomer as the predominant species in the solid state [28] [29].
Irritant